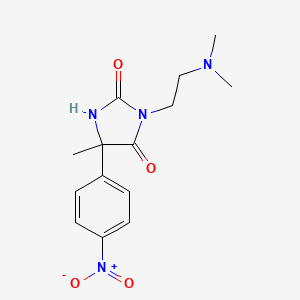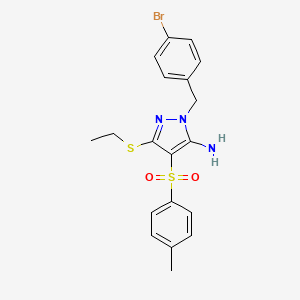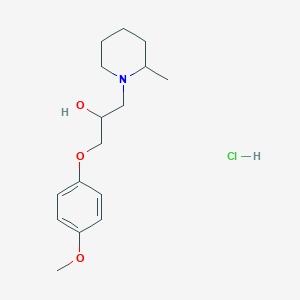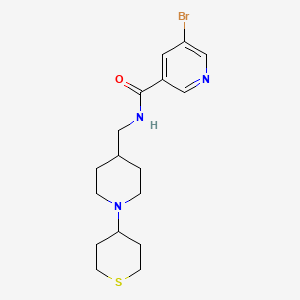
3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione” is a complex organic molecule. It contains an imidazolidine-2,4-dione group, which is a type of heterocyclic compound containing a five-membered ring with three carbon atoms, two nitrogen atoms, and two carbonyl groups. The molecule also contains a dimethylaminoethyl group and a 4-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidine-2,4-dione ring, the dimethylaminoethyl group, and the 4-nitrophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazolidine-2,4-dione ring might be involved in reactions with nucleophiles, while the nitro group on the phenyl ring could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the dimethylaminoethyl group could potentially make the compound basic, while the nitro group could contribute to its reactivity .Applications De Recherche Scientifique
Stimuli-Responsive Polymers
Stimuli-responsive polymers exhibit sharp and reversible responses to environmental changes such as temperature, pH, light, and ionic strength. The compound can be incorporated into water-soluble copolymers, specifically poly[2-(dimethylamino)ethyl methacrylate/styrene] (poly(DMAEMA-stat-styrene)) . These copolymers exhibit a lower critical solution temperature (LCST)-type behavior, which decreases with increasing styrene content. At pH 10, the LCST is significantly lower than in neutral water, making these copolymers useful for controlled drug delivery, smart coatings, and responsive materials.
Conjugated Rod-Coil Diblock Copolymers
The compound can be part of a conjugated rod-coil diblock copolymer synthesized using a combination of Kumada catalyst-transfer polymerization and ATRP methods. This copolymer, which includes 2-(dimethylamino)ethyl methacrylate (DMAEMA) , exhibits interesting optical properties. Applications include optoelectronic devices, sensors, and organic photovoltaics .
Organic Material for Nonlinear Optical Applications
The compound’s derivatives, such as 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) , have been successfully synthesized. These materials are grown as single crystals and show promise for nonlinear optical applications. Their unique properties make them suitable for optical switches, modulators, and frequency conversion devices .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the egfrt790m kinase , a protein involved in cell signaling pathways related to cell growth and survival
Mode of Action
It’s known that similar compounds interact with their targets via non-classical carbon hydrogen bonds . The compound might interact with its target in a similar way, leading to changes in the target’s function or activity.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable , suggesting that this compound might have similar properties. The impact of these properties on the compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion.
Propriétés
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(10-4-6-11(7-5-10)18(21)22)12(19)17(13(20)15-14)9-8-16(2)3/h4-7H,8-9H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQGQSTVUSAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)


![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)


![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)